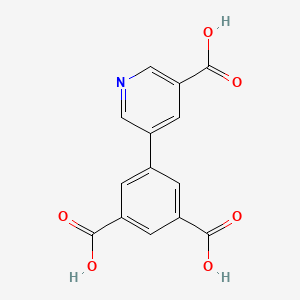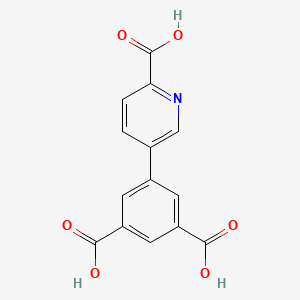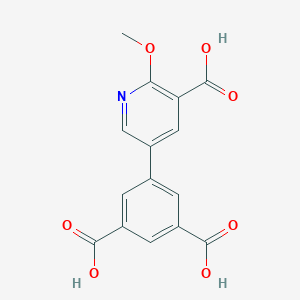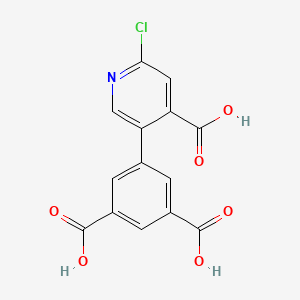![molecular formula C15H13FN2O3 B6393954 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% CAS No. 1261966-57-7](/img/structure/B6393954.png)
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid (3-EFPPA) is a novel fluorinated carboxylic acid derivative of picolinic acid. It is a colorless solid with a molecular weight of 278.21 g/mol and a melting point of 109-111°C. 3-EFPPA is a highly polar compound with a pKa of 5.7. It has been used in a variety of scientific research applications due to its unique properties, including its ability to form a stable complex with metal ions, its low toxicity, and its relatively low cost.
Applications De Recherche Scientifique
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used as a chelating agent in metal ion analysis, as a ligand in protein crystallography, as an inhibitor of enzyme activity, as an inhibitor of cell proliferation, and as a fluorescent probe for the detection of biomolecules. It has also been used in the synthesis of organometallic compounds and as a catalyst for organic reactions.
Mécanisme D'action
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% binds to metal ions through electrostatic interactions, forming a stable complex. It can also interact with proteins through hydrogen bonding and hydrophobic interactions. In addition, it can interact with biomolecules through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% has been shown to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and tyrosine hydroxylase. It has also been shown to inhibit cell proliferation in a variety of cell lines. In addition, it has been shown to bind to certain proteins, such as the human serum albumin, and to modulate the activity of certain proteins, such as the cytochrome P450 enzyme.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% in laboratory experiments is its low toxicity and relatively low cost. It is also a highly polar compound, which makes it useful for metal ion analysis and protein crystallography. However, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% is not very soluble in water, so it is not suitable for use in aqueous solutions. In addition, it is not very stable in the presence of light or heat.
Orientations Futures
There are a number of potential future directions for research involving 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%. These include further investigation of its mechanism of action, its potential use as a drug delivery vehicle, its potential use as a fluorescent probe for the detection of biomolecules, its potential use as a catalyst for organic reactions, and its potential use as an inhibitor of enzyme activity. In addition, further research could be conducted to explore its potential applications in other areas, such as the synthesis of organometallic compounds.
Méthodes De Synthèse
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% can be synthesized from 4-fluorophenylacetic acid and ethyl chloroformate in the presence of a base, such as potassium carbonate. The reaction proceeds in two steps, first forming the ethyl ester of 4-fluorophenylacetic acid, and then converting it to 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% by reaction with picolinic acid. The overall yield of the reaction is approximately 90%.
Propriétés
IUPAC Name |
3-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-2-17-14(19)11-6-5-9(8-12(11)16)10-4-3-7-18-13(10)15(20)21/h3-8H,2H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCILCWHLLIBALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393927.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393928.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393930.png)
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393937.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6393943.png)
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393947.png)
![2-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393953.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6393964.png)